Home > Products > Screening Compounds P135883 > 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline
1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline - 32725-29-4

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline

Catalog Number: EVT-1554705
CAS Number: 32725-29-4
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline is a heterocyclic compound that exhibits significant biological activity, particularly as a potential antihypertensive agent. This compound features a fused imidazole and quinazoline structure, which is of interest in medicinal chemistry due to its diverse pharmacological properties. The unique arrangement of nitrogen atoms within its structure contributes to its reactivity and interaction with biological systems.

Source and Classification

This compound belongs to the class of imidazoquinazolines, which are characterized by their bicyclic structure containing both imidazole and quinazoline rings. It has been synthesized through various methods, often involving the reaction of substituted amino compounds with halogenated precursors. The compound's derivatives have been explored for their potential therapeutic applications, particularly in cardiovascular health due to their hypotensive effects.

Synthesis Analysis

Methods

The synthesis of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline typically involves several key steps:

  1. Starting Materials: Common precursors include 2-chloro-4,5-dihydroimidazole and 2-aminoacetophenones.
  2. Reaction Conditions: The reactions are often conducted in solvents like dichloromethane at ambient temperatures or under reflux conditions in anhydrous environments.
  3. Intermediate Formation: An important intermediate is a cyclic hemiaminal formed during the reaction process, which subsequently undergoes dehydration to form the desired tetrahydroimidazo compound.

For example, one method describes reacting equimolar amounts of 2-chloro-4,5-dihydroimidazole with an appropriate 2-aminoacetophenone in dichloromethane for several hours to yield the target compound along with other byproducts that can be separated through crystallization techniques .

Technical Details

  • Yield and Purification: The yields reported for these reactions can vary widely based on the specific conditions and substituents used. Purification often involves recrystallization from suitable solvents.
  • Characterization: The synthesized compounds are typically characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis to confirm their structures.
Molecular Structure Analysis

Structure

The molecular formula for 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is C10H10N4C_{10}H_{10}N_4. Its structure features:

  • A fused bicyclic system comprising an imidazole ring and a quinazoline moiety.
  • Multiple nitrogen atoms that contribute to its basicity and potential interactions with biological targets.

Data

The compound's melting point is often reported around 185189C185-189^\circ C, indicating its stability under standard laboratory conditions . Spectroscopic data typically reveal characteristic absorption bands corresponding to the functional groups present in the structure.

Chemical Reactions Analysis

Reactions

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline can participate in various chemical reactions due to its functional groups:

  • Substitution Reactions: The nitrogen atoms can act as nucleophiles in substitution reactions with electrophiles.
  • Formation of Derivatives: It can be further modified by acylation or alkylation reactions to produce derivatives with enhanced biological activity.

Technical Details

The synthesis of derivatives often involves treating the base compound with reagents like acetyl chloride or benzoyl chloride under controlled conditions to yield various substituted products .

Mechanism of Action

The mechanism of action for 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline as an antihypertensive agent is believed to involve:

  • Interaction with Receptors: It may act on specific receptors involved in vascular regulation.
  • Inhibition of Platelet Aggregation: Some derivatives have shown promise in inhibiting platelet aggregation, which can contribute to cardiovascular benefits .

Data

Studies have indicated that certain derivatives exhibit significant hypotensive effects in animal models, suggesting a direct correlation between chemical structure and biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as yellow or off-white crystalline solids.
  • Solubility: Solubility varies depending on substitutions; many derivatives are soluble in organic solvents but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles; can undergo electrophilic substitution and nucleophilic attacks.
Applications

The applications of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline primarily lie within medicinal chemistry:

  • Antihypertensive Agents: Its derivatives are explored for their potential use in managing hypertension.
  • Pharmaceutical Development: Ongoing research aims to develop new drugs based on this scaffold for various therapeutic areas including cardiovascular diseases .
Introduction to 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline represents a structurally distinctive tetracyclic scaffold within heterocyclic chemistry, characterized by the fusion of imidazole and quinazoline rings with partial saturation. This core structure serves as a privileged pharmacophore in medicinal chemistry, enabling diverse biological activities through strategic substitutions. Its significance stems from the molecule's conformational rigidity, hydrogen-bonding capability, and capacity for both lipophilic and polar interactions with biological targets, making it an exceptionally versatile framework for drug discovery [5].

Historical Context and Discovery Milestones

The development of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline derivatives followed broader exploration of quinazoline chemistry, which dates back to the 19th century with Griess's synthesis of early quinazoline derivatives in 1869 [5]. However, the specific imidazoquinazoline fused system gained significant research attention in the late 20th century, particularly for cardiovascular applications. A pivotal milestone occurred in 1989 when researchers synthesized and evaluated a series of 7-heteroaryl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2(1H)-one derivatives, demonstrating potent cardiac stimulant activity in canine models [1]. This landmark study established the scaffold's potential as a bioisostere for the 2(1H)-quinolinone system, revealing compounds with substantially enhanced positive inotropic effects compared to existing drugs like milrinone. The compound remains accessible primarily as a research chemical for early discovery work, as evidenced by its listing in specialized catalogs like Sigma-Aldrich's AldrichCPR collection, where it is available as the hydrochloride salt (PH013693) with explicit disclaimers regarding analytical characterization [3] [4].

Structural Classification Within Heterocyclic Chemistry

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline belongs to the fused tetracyclic heterocycles featuring multiple nitrogen atoms. Its core structure integrates three key components:

  • Quinazoline Moiety: A bicyclic system comprising benzene fused to pyrimidine (1,3-diazanaphthalene).
  • Imidazoline Ring: A five-membered, partially saturated diazole ring incorporating two nitrogen atoms at non-adjacent positions.
  • Fusion Pattern: The imidazoline ring is fused across the b-bond of the quinazoline system, specifically sharing bonds between quinazoline's C3-N4 and the imidazole's N1-C2, resulting in the [2,1-b] fusion nomenclature [5] [6].

Structurally, it exists predominantly in the lactam form (2-keto derivatives) due to the stability conferred by amide resonance. This scaffold exhibits tautomerism potential, particularly at ring junction positions, though the fully aromatic imidazo[2,1-b]quinazoline represents a distinct oxidation state. The molecule offers multiple sites for structural modification, including positions 7, 8, and 9 on the quinazoline ring, the 3-position on the imidazoline ring, and the carbonyl oxygen, enabling extensive structure-activity relationship (SAR) exploration [1] [5]. Its classification bridges imidazole-based alkaloids and quinazoline pharmaceuticals, sharing structural motifs with natural products and synthetic drugs alike.

Table 1: Structural Features and Modification Sites of 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline

Structural ElementChemical CharacteristicsCommon Modifications/Substituents
Quinazoline Benzene RingPositions 6, 7, 8, 9 available for electrophilic substitution or cross-couplingHalogen (I, Cl), methyl, heteroaryl (via Pd-catalyzed coupling)
Pyrimidine Ring (Quinazoline)N1, C2, N3 positions; C2 typically carbonyl (lactam) in reduced derivativesAlkylation at N1, thio-substitution at C2
Imidazoline RingPartially saturated; N1 (bridgehead), C2 (carbonyl), N3 available for functionalizationMethyl at N3, spiro-fusions at C2
Ring Fusion (b-bond)Rigid planar connection between quinazoline C4a and imidazoline C5aTypically unmodified, maintains planarity

Significance in Medicinal Chemistry and Pharmacology

The 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline scaffold holds profound significance in drug discovery due to its validated cardiac stimulant activity and potential across multiple therapeutic domains. Its primary pharmacological importance stems from its role as a potent positive inotropic agent, acting as a bioisostere for quinolinone-based cardiotonics like milrinone. The scaffold's capacity for substantial activity enhancement through strategic substitutions was conclusively demonstrated in 1989, where introduction of heteroaryl groups at position 7 (e.g., 2,4-dimethylimidazol-1-yl, 1,2,4-triazol-1-yl) yielded 13-17-fold increases in positive inotropic activity (measured by % increase in dP/dtₘₐₓ) in anesthetized dogs compared to the unsubstituted parent compound. Potency was further amplified by methyl substitution at position 9, culminating in compound 11 (7-(2,4-dimethylimidazol-1-yl)-9-methyl derivative), which exhibited an 80-fold potency increase over the parent molecule and a 5-fold advantage over milrinone [1]. Critically, this compound demonstrated sustained activity after oral administration in conscious dogs with minimal chronotropic effects, indicating selectivity for contractility enhancement over heart rate modulation—a highly desirable pharmacological profile for heart failure therapeutics [1].

Beyond cardiovascular applications, the quinazoline core is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse activities including analgesic, anti-inflammatory, anticonvulsant, antiviral, antimicrobial, and anticancer effects [2] [5]. While specific data for the fully fused tetrahydroimidazoquinazoline across all these areas is less extensively documented compared to simpler quinazolines, the structural similarities suggest substantial unexplored potential. The scaffold's hydrogen-bonding capacity (lactam and imino groups) and planar aromatic regions enable interactions with diverse biological targets, particularly enzymes and receptors. For example, quinazoline derivatives have been developed as angiotensin II receptor antagonists for hypertension, 5-HT₃ receptor antagonists for emesis, EGFR inhibitors for cancer, and dihydrofolate reductase inhibitors as antimicrobials [2] [5] [6]. The tetracyclic framework of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline offers enhanced rigidity and potential for target selectivity compared to bicyclic quinazolines, though its synthetic complexity presents challenges. Patent literature underscores its therapeutic relevance, with substituted derivatives claimed for treating myeloproliferative disorders through inhibition of ribonucleoside diphosphate reductase and phosphodiesterase III [6].

Table 2: Documented Pharmacological Activities of 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline Derivatives

Therapeutic AreaSpecific ActivityKey Derivatives (Examples)Potency Highlights
CardiovascularPositive Inotropic Agents7-(2,4-dimethylimidazol-1-yl)-9-methyl derivative (Compound 11)80x more potent than parent; 5x milrinone; 50% ↑dP/dtₘₐₓ at 100 µg/kg (7h duration) [1]
Phosphodiesterase III Inhibition7-(2,6-dimethylpyridin-3-yl) derivative (Compound 6)Marked sustained activity after 1 mg/kg oral dose in dogs [1]
AnticancerTubulin Polymerization InhibitionLimited data on core structure; related quinazolines activeStructural analogy suggests potential; EGFR/VEGFR inhibition possible [2] [5]
CNS DisordersAnticonvulsant/SedativeStructural analogs of quinazolin-4-ones demonstrated activityDepressed motor activity (33-56% vs diazepam 85.9%) [2]
Antimicrobial/AntiviralHIV Replication InhibitionThiadiazolo quinazolinones showed moderate protectionUp to 15% protection against HIV-2 [2]; scaffold potential noted [5]

The synthetic accessibility of this scaffold has been demonstrated through multiple routes. Key methods include:

  • Palladium-catalyzed cross-coupling between heteroarylzinc chlorides and 7-iodo-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2(1H)-one for introducing heteroaryl groups at position 7 [1].
  • Cyclization approaches such as the reaction of N-[(2-aminophenyl)methyl]glycinate derivatives with cyanogen bromide, forming the imidazoquinazoline ring system [1].
  • Multicomponent reactions in aqueous media or under solvent-free conditions, leveraging advancements in quinazoline synthesis [5].

Despite its promise, the scaffold remains underexplored compared to simpler quinazolinones, representing fertile ground for future medicinal chemistry efforts aimed at optimizing pharmacokinetic properties, target selectivity, and therapeutic applications beyond cardiology. The existing data strongly supports its classification as a high-value scaffold with potential for breakthrough therapeutics in multiple disease areas.

Properties

CAS Number

32725-29-4

Product Name

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline

IUPAC Name

2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c1-2-4-9-8(3-1)7-13-6-5-11-10(13)12-9/h1-4H,5-7H2,(H,11,12)

InChI Key

DLLZYXWYSUGNDI-UHFFFAOYSA-N

SMILES

C1CN2CC3=CC=CC=C3NC2=N1

Synonyms

1,2,3,5-tetrahydroimidazo(2,1-b)quinazoline
1,2,3,5-tetrahydroimidazo(2,1-b)quinazoline monhydrochloride

Canonical SMILES

C1CN2CC3=CC=CC=C3NC2=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.